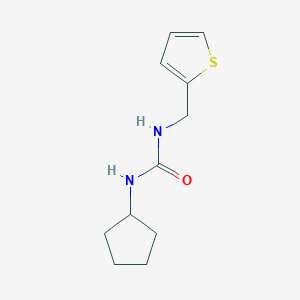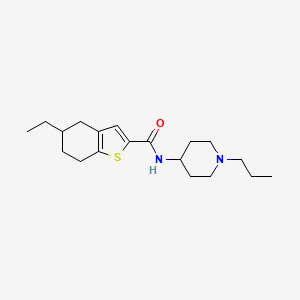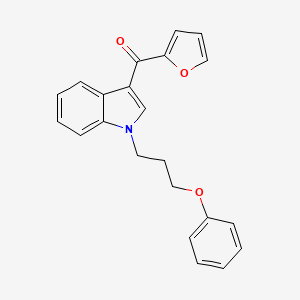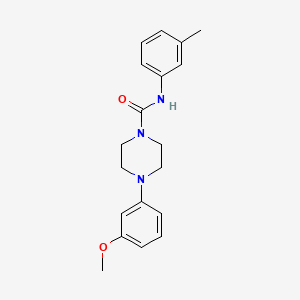
N-cyclopentyl-N'-(2-thienylmethyl)urea
Übersicht
Beschreibung
N-cyclopentyl-N'-(2-thienylmethyl)urea is a useful research compound. Its molecular formula is C11H16N2OS and its molecular weight is 224.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 224.09833431 g/mol and the complexity rating of the compound is 217. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Plant Biology and Morphogenesis
Urea derivatives have been identified as potent regulators of cell division and differentiation in plants. Some compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), exhibit cytokinin-like activity that often surpasses that of natural adenine cytokinins. These synthetic compounds are extensively utilized in in vitro plant morphogenesis studies to enhance adventitious root formation and study the effects on plant growth and development. Their mode of action has been a subject of renewed interest, leading to the identification of new urea cytokinins and insights into their biological activities (Ricci & Bertoletti, 2009).
Organic Synthesis and Material Science
Urea and thiourea derivatives are pivotal in the synthesis of complex metal complexes, which have found numerous applications in biological activities, sensor properties, optical materials, and as corrosion inhibitors. Their ability to act as ligands for transition metals has been explored for creating compounds with significant applications in various potential areas, including catalysis and optical nonlinear properties. This exploration has led to the development of novel applications for both urea and thiourea-based metal complexes (Mohapatra et al., 2019).
Environmental and Agricultural Implications
The use of urea as a nitrogen fertilizer in agriculture has been scrutinized for its environmental impact, particularly concerning water quality in phosphorus-rich lakes. Research has shown that urea fertilization can degrade water quality by promoting the growth of toxic cyanobacteria, which is detrimental to aquatic ecosystems. These findings highlight the need for careful management of urea-based fertilizers to mitigate their environmental impact (Finlay et al., 2010).
Chemical Engineering and Synthesis
Urea derivatives have also been instrumental in chemical synthesis processes, such as the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method facilitates the synthesis of hydroxamic acids and ureas from carboxylic acids under mild conditions, demonstrating the versatility of urea derivatives in organic synthesis. The process is notable for its high yields and environmental friendliness, making it a valuable tool in the synthesis of complex organic molecules (Thalluri et al., 2014).
Wirkmechanismus
Target of Action
Urea compounds are generally known to interact with various biological targets, including enzymes and transporters .
Mode of Action
Urea derivatives often act by interacting with their targets and inducing changes in their function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c14-11(13-9-4-1-2-5-9)12-8-10-6-3-7-15-10/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTCIGPBNIYFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE](/img/structure/B4594086.png)

![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4594103.png)
![2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4594109.png)
![N-[2-methyl-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4594116.png)
![N-(furan-2-ylmethyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B4594123.png)
![ETHYL 2-[2-({[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE](/img/structure/B4594133.png)

![ethyl 4-cyano-5-{[4-(2,3-dimethylphenoxy)butanoyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B4594160.png)
![N-[(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4594180.png)
![4-chloro-3-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B4594195.png)
![6-AMINO-4-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B4594196.png)
![4-[(1,3-benzoxazol-2-ylthio)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4594206.png)

